molecular formula C22H29ClO6 B1669231 Cloprostenol CAS No. 40665-92-7

Cloprostenol

Cat. No.: B1669231
CAS No.: 40665-92-7
M. Wt: 424.9 g/mol
InChI Key: VJGGHXVGBSZVMZ-CHPNCWRZSA-N
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Mechanism of Action

Target of Action

Cloprostenol is a synthetic analogue of prostaglandin F2α (PGF2α) . The primary target of this compound is the corpus luteum in the ovary . The corpus luteum is a temporary endocrine structure involved in ovulation and early pregnancy, producing progesterone, a hormone essential for maintaining pregnancy .

Mode of Action

As a potent luteolytic agent, this compound acts on the corpus luteum, causing it to stop the production of progesterone and reduce in size within hours of administration . This interaction with its target leads to significant changes in the reproductive cycle.

Biochemical Pathways

It is known that the compound’s luteolytic action involves the interruption of the progesterone pathway . By causing the corpus luteum to cease progesterone production, this compound effectively disrupts the hormonal balance necessary for maintaining pregnancy .

Pharmacokinetics

It is known that the compound is rapidly absorbed and reaches peak concentrations generally within the first 15 minutes after intramuscular injection .

Result of Action

The primary result of this compound’s action is the induction of estrus and the potential for abortion in animals . By halting progesterone production and causing the corpus luteum to reduce in size, this compound effectively induces the onset of estrus, or heat, making the animal ready for breeding . If the animal is pregnant, this disruption in progesterone production can lead to abortion .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored at 2-30°C (36-86°F) to maintain its stability . Additionally, the physiological state of the animal, including its reproductive cycle stage and overall health, can impact the effectiveness of this compound . It’s also worth noting that this compound is used in veterinary medicine, and its use is regulated by federal law .

Biochemical Analysis

Biochemical Properties

Cloprostenol interacts with various enzymes, proteins, and other biomolecules. It is structurally related to Prostaglandin F2α (PGF2α) and acts as a luteolytic agent causing functional and morphological regression of the corpus luteum (luteolysis) in cattle and horses . The main pathway of metabolization in all animal species is that of β-oxidation with the formation of the tetranor or dinor acids of this compound .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, it significantly reduced the concentration of progesterone in cell culture medium of small luteal cells isolated from domestic cat corpora lutea at the development/maintenance stage . It did not influence progesterone production in cultured cells from the regression stage .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with the corpus luteum, causing it to stop the production of progesterone and to reduce in size over several days . This effect is used in animals to induce estrus and to cause abortion .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For instance, in a study investigating the effect of this compound on cultured steroidogenic luteal cells of selected felid species over a 2-day culture period, it was found that this compound significantly reduced the concentration of progesterone .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in cattle, 200 times the dose of this compound sodium caused only mild and transient scouring . In heifers, no adverse effects were noted after two intramuscular administrations, 11 days apart, of R-cloprostenol (as the sodium salt) at the recommended dose (150 μg) or at a ten-fold dose (1500 μg) .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is significantly enriched in signaling pathways such as the beta oxidation of very long chain fatty acids, bile acid biosynthesis, oxidation of branched chain fatty acids, steroidogenesis, steroid biosynthesis, and arginine and proline metabolism .

Transport and Distribution

This compound is rapidly absorbed from the injection site . It is then metabolized and finally excreted practically similarly between urine and stool .

Subcellular Localization

Given its role as a synthetic analogue of prostaglandin F2α (PGF2α), it is likely to be involved in similar cellular processes and locations as PGF2α .

Comparison with Similar Compounds

Properties

CAS No.

40665-92-7

Molecular Formula

C22H29ClO6

Molecular Weight

424.9 g/mol

IUPAC Name

(Z)-7-[(1S,2S,3S,5R)-2-[(E,3S)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid

InChI

InChI=1S/C22H29ClO6/c23-15-6-5-7-17(12-15)29-14-16(24)10-11-19-18(20(25)13-21(19)26)8-3-1-2-4-9-22(27)28/h1,3,5-7,10-12,16,18-21,24-26H,2,4,8-9,13-14H2,(H,27,28)/b3-1-,11-10+/t16-,18-,19-,20+,21-/m0/s1

InChI Key

VJGGHXVGBSZVMZ-CHPNCWRZSA-N

SMILES

C1C(C(C(C1O)C=CC(COC2=CC(=CC=C2)Cl)O)CC=CCCCC(=O)O)O

Isomeric SMILES

C1[C@H]([C@H]([C@@H]([C@H]1O)/C=C/[C@@H](COC2=CC(=CC=C2)Cl)O)C/C=C\CCCC(=O)O)O

Canonical SMILES

C1C(C(C(C1O)C=CC(COC2=CC(=CC=C2)Cl)O)CC=CCCCC(=O)O)O

Appearance

Solid powder

Key on ui other cas no.

54276-21-0
40665-92-7

Pictograms

Irritant; Health Hazard

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

55028-72-3 (mono-hydrochloride salt)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Cloprostenol
Cloprostenol Monosodium Salt
Cloprostenol Sodium
Estrumate
ICI 80,966
ICI-80,966
ICI80,966
Monosodium Salt, Cloprostenol
Oestrophan
Salt, Cloprostenol Monosodium
Sodium, Cloprostenol

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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